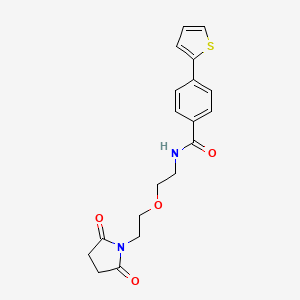

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide

Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a thiophen-2-yl group at the para position and a 2,5-dioxopyrrolidin-1-yl-containing ethoxyethyl chain. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic recognition motifs .

Properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-thiophen-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c22-17-7-8-18(23)21(17)10-12-25-11-9-20-19(24)15-5-3-14(4-6-15)16-2-1-13-26-16/h1-6,13H,7-12H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRRGGBQYQYWST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC=C(C=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide typically involves multiple steps:

-

Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core, which can be achieved through the reaction of 4-(thiophen-2-yl)benzoic acid with an appropriate amine under dehydrating conditions.

-

Introduction of the Ethoxyethyl Linker: : The next step involves the introduction of the ethoxyethyl linker. This can be done by reacting the benzamide with 2-(2-chloroethoxy)ethanol in the presence of a base such as potassium carbonate.

-

Attachment of the Pyrrolidinone Moiety: : Finally, the pyrrolidinone moiety is introduced by reacting the intermediate with 2,5-dioxopyrrolidin-1-yl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, forming sulfoxides or sulfones.

-

Reduction: : The carbonyl groups in the pyrrolidinone moiety can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.

-

Substitution: : The ethoxyethyl linker can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Hydroxyl derivatives of the pyrrolidinone moiety.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide can be used as a precursor for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be explored for its potential as a bioactive molecule. The presence of the benzamide and thiophene moieties suggests possible interactions with biological targets, which could be useful in drug discovery and development.

Medicine

Medically, the compound might exhibit pharmacological properties such as anti-inflammatory or anticancer activities. Further studies would be required to elucidate its efficacy and safety profiles.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzamide moiety could bind to protein targets, while the thiophene ring might engage in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural features: benzamide backbones, pyrrolidinone derivatives, and sulfur-containing heterocycles.

Benzamide Derivatives with Pyrrolidinone Moieties

Key Observations :

- The target compound ’s thiophene substituent provides moderate lipophilicity compared to the more polar benzothiazole in .

- Chromeno-pyridine derivatives (e.g., ) exhibit higher molecular weights and extended π-systems, likely influencing binding kinetics in nucleic acid targets.

Sulfur-Containing Heterocycles

Key Observations :

- Thiophene-based compounds (e.g., target) lack the νS-H band (~2500–2600 cm⁻¹), confirming thione tautomer stability .

Pyrrolidinone Derivatives with Varied Side Chains

Key Observations :

- Fluorine substituents (e.g., ) improve solubility and metabolic stability compared to non-halogenated analogs.

- The target’s ethoxyethyl linker may enhance membrane permeability relative to bulkier side chains in triazole derivatives .

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyrrolidinone ring , an ethoxyethyl chain , and a thiophenyl group connected to a benzamide moiety. Its molecular formula is C15H18N2O3S, and its structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing the 2,5-dioxopyrrolidin-1-yl moiety exhibit various biological activities, particularly in the fields of anticonvulsant and antinociceptive effects. The following sections detail specific activities observed in studies.

Anticonvulsant Activity

A study highlighted the anticonvulsant properties of related pyrrolidine derivatives. For example, compound 22 demonstrated significant efficacy in mouse models of seizures, including the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. The effective doses (ED50) were reported as follows:

| Compound | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) | 6 Hz ED50 (mg/kg) |

|---|---|---|---|

| 22 | 23.7 | 59.4 | 22.4 |

These results suggest that derivatives similar to this compound may also exhibit potent anticonvulsant activity through mechanisms involving sodium/calcium current inhibition and TRPV1 receptor antagonism .

Antinociceptive Activity

In addition to anticonvulsant effects, these compounds have shown potential in pain management. The study indicated that compound 22 also provided significant protection against formalin-induced tonic pain, suggesting a dual mechanism of action that could be beneficial for treating both epilepsy and pain-related disorders .

The mechanism of action for this compound likely involves interaction with multiple molecular targets:

- Sodium Channels : Inhibition of sodium channels may reduce neuronal excitability.

- Calcium Channels : Modulation of calcium influx could alter neurotransmitter release.

- TRPV1 Receptors : Antagonism at TRPV1 receptors may contribute to its antinociceptive effects.

These interactions suggest a multitargeted approach, which is increasingly recognized as beneficial in drug design for complex conditions like epilepsy and chronic pain .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

- Study on Anticonvulsant Efficacy : This research demonstrated that similar compounds showed protective effects across various seizure models, establishing a foundation for further exploration into their therapeutic potential .

- ADME-Tox Properties : Investigations into the pharmacokinetics revealed favorable absorption and metabolic profiles for related compounds, indicating good permeability and stability in human liver microsomes .

Q & A

Q. What are the optimal synthetic routes and purification strategies for N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide?

The synthesis of this compound typically involves multi-step reactions starting with functionalization of the benzamide core. Key steps include:

- Coupling reactions (e.g., amide bond formation between the thiophenylbenzoyl moiety and the pyrrolidinone-containing linker) under controlled pH (6.5–7.5) and temperature (40–60°C) to minimize side reactions .

- Use of dimethylformamide (DMF) or dichloromethane (DCM) as solvents due to their compatibility with nucleophilic substitutions and amidation reactions .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures improve yield (typically 65–75%) and purity (>95%) .

Q. How can researchers structurally characterize this compound to confirm its identity and purity?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the thiophene ring (δ 7.2–7.5 ppm for aromatic protons) and pyrrolidinone carbonyl groups (δ 170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular weight confirmation (e.g., [M+H]+ at m/z ~429) and detects impurities .

- X-ray Crystallography : Resolves 3D conformation, critical for studying interactions with biological targets .

Q. What methodologies are recommended for assessing the compound’s biological activity in vitro?

- Enzyme inhibition assays : Use fluorescence-based or colorimetric assays (e.g., for kinases or proteases) with IC50 calculations via nonlinear regression .

- Cellular assays : Cytotoxicity studies (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

- Molecular docking : Predict binding modes to target proteins (e.g., PARP-1 or EGFR) using software like AutoDock Vina .

Advanced Research Questions

Q. How should researchers address contradictions in solubility and stability data reported for this compound?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from:

- Polymorphism : Different crystalline forms alter dissolution rates. Use differential scanning calorimetry (DSC) to identify polymorphs .

- pH-dependent stability : Conduct accelerated stability studies (40°C/75% RH) across pH 3–9 to identify degradation products via HPLC-MS .

- Orthogonal validation : Compare results from UV-Vis, NMR, and LC-MS to rule out assay-specific artifacts .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Functional group modifications : Replace the pyrrolidinone moiety with succinimide or maleimide to evaluate impact on target binding .

- Bioisosteric replacements : Substitute the thiophene ring with furan or pyridine to assess electronic effects on activity .

- 3D-QSAR modeling : Use comparative molecular field analysis (CoMFA) to correlate spatial electrostatic/hydrophobic features with biological data .

Q. How can researchers elucidate degradation pathways under physiological conditions?

- Forced degradation studies : Expose the compound to oxidative (H2O2), hydrolytic (acid/base), and photolytic (UV light) conditions .

- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

- Mechanistic insights : Use deuterium labeling (e.g., in the ethoxy linker) to trace cleavage sites during hydrolysis .

Q. What experimental designs are suitable for studying its mechanism of action in complex biological systems?

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein targets in treated vs. untreated cells .

- Transcriptomics : RNA-seq to map gene expression changes linked to compound exposure .

- Kinase profiling : Broad-spectrum kinase inhibitor screens (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. How should researchers validate contradictory results in cytotoxicity assays across different cell lines?

Q. What analytical methods are critical for quantifying this compound in biological matrices?

- LC-MS/MS : Use a C18 column (e.g., Waters Acquity) with mobile phase (0.1% formic acid in acetonitrile/water) for serum/plasma quantification (LOQ: 1 ng/mL) .

- Internal standards : Deuterated analogs (e.g., d4-pyrrolidinone) to correct for matrix effects .

Q. How can researchers evaluate its potential for off-target interactions in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.